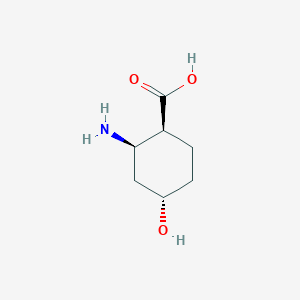
3-(Bromomethyl)-4-iodobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-4-iodobenzonitrile is an organic compound that features both bromine and iodine atoms attached to a benzene ring, along with a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-iodobenzonitrile typically involves the bromination and iodination of benzonitrile derivatives. One common method includes the bromination of 4-iodobenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces the bromomethyl group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar bromination and iodination reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: The iodine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typical.
Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Oxidation and Reduction: Amines or carboxylic acids derived from the nitrile group.
科学的研究の応用
3-(Bromomethyl)-4-iodobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and heterocycles.
Biology: Potential precursor for bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Bromomethyl)-4-iodobenzonitrile in chemical reactions involves the activation of the bromomethyl and iodine groups. The bromomethyl group acts as an electrophile in nucleophilic substitution reactions, while the iodine atom facilitates cross-coupling reactions through oxidative addition and reductive elimination steps in the presence of palladium catalysts . The nitrile group can undergo transformations through nucleophilic addition or reduction pathways.
類似化合物との比較
Similar Compounds
3-(Bromomethyl)benzonitrile: Lacks the iodine atom, making it less versatile in cross-coupling reactions.
4-Iodobenzonitrile: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution.
3-(Chloromethyl)-4-iodobenzonitrile: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and selectivity in certain reactions.
Uniqueness
3-(Bromomethyl)-4-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
特性
分子式 |
C8H5BrIN |
|---|---|
分子量 |
321.94 g/mol |
IUPAC名 |
3-(bromomethyl)-4-iodobenzonitrile |
InChI |
InChI=1S/C8H5BrIN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 |
InChIキー |
LURMOSNUQMUWGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)CBr)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)


![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)

![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)




![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)


![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)
